molecular formula C23H39NO B1586956 N-hexadecylbenzamide CAS No. 82684-41-1

N-hexadecylbenzamide

Cat. No. B1586956
CAS RN: 82684-41-1
M. Wt: 345.6 g/mol
InChI Key: SYMHECFNEKMWIA-UHFFFAOYSA-N
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Description

N-Hexadecylbenzamide is a chemical compound with the molecular formula C23H39NO . It contains a total of 64 bonds, including 25 non-H bonds, 7 multiple bonds, 16 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aromatic) .


Synthesis Analysis

Benzamides, such as N-hexadecylbenzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . Another approach involves retrosynthetic analysis, a technique frequently applied in organic synthesis .


Molecular Structure Analysis

The molecular structure of N-hexadecylbenzamide can be analyzed using high-performance liquid chromatography (HPLC) and exoglycosidase enzyme array digestions .


Chemical Reactions Analysis

The chemical reactions involving N-hexadecylbenzamide can be studied using various electroanalytical tools . Precipitation gravimetry is another analytical technique that uses a precipitation reaction to separate ions from a solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-hexadecylbenzamide can be predicted using deep learning models . These models can conduct a preliminary screening of chemical compounds in-silico .

Scientific Research Applications

Antioxidant Activity

Benzamides, including N-hexadecylbenzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Antibacterial Activity

Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This suggests that N-hexadecylbenzamide could be explored for potential use in the development of new antibacterial agents .

Anti-inflammatory and Analgesic Properties

Benzamides have been reported to possess anti-inflammatory and analgesic properties . This indicates that N-hexadecylbenzamide could be investigated for its potential application in pain management and treatment of inflammatory conditions .

Anti-tumor Activity

Benzamides have shown anti-tumor activity, suggesting that N-hexadecylbenzamide could be studied for potential use in cancer therapy .

Industrial Applications

Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . N-hexadecylbenzamide, due to its unique properties, could find applications in these industries .

Drug Discovery

Amide compounds have been used in drug discovery . Given the diverse biological activities of benzamides, N-hexadecylbenzamide could be a valuable compound in the search for new therapeutic agents .

Safety and Hazards

N-Hexadecylbenzamide should be handled with care to avoid dust formation. Breathing its mist, gas, or vapors should be avoided. Contact with skin and eyes should also be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

N-hexadecylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-23(25)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMHECFNEKMWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391446
Record name N-hexadecylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hexadecylbenzamide

CAS RN

82684-41-1
Record name N-hexadecylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N-hexadecylbenzamide in modifying graphene for polyimide nanocomposites?

A: N-hexadecylbenzamide (AHB) acts as a functionalizing agent for graphene sheets (GSs). [] This functionalization enhances the compatibility between the graphene and the polyimide matrix. Without functionalization, graphene tends to aggregate, hindering its dispersion within the polymer and limiting the desired property enhancements.

Q2: How does the addition of AHB-functionalized graphene sheets (AHB-GSs) impact the properties of polyimide films?

A2: Incorporating AHB-GSs into polyimide films leads to several notable effects:

  • Improved Gas Permeability and Conductivity: Even small amounts of AHB-GSs enhance gas permeation and electrical conductivity. This suggests their potential in applications requiring selective gas barriers or enhanced electrical pathways. []
  • Reduced Glass Transition and Decomposition Temperatures: The addition of AHB-GSs generally decreases both the glass transition temperature (Tg) and the initial decomposition temperature. [] This indicates a potential trade-off between property enhancement and thermal stability, requiring careful optimization for specific applications.

Q3: What techniques were used to characterize the AHB-GSs and the resulting polyimide nanocomposites?

A3: The research employed various characterization techniques, including:

  • Atomic Force Microscopy (AFM): Used to determine the thickness of the functionalized graphene sheets. []
  • Transmission Electron Microscopy (TEM): Provided insights into the dispersion and size of the AHB-GSs within the polyimide matrix. []

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